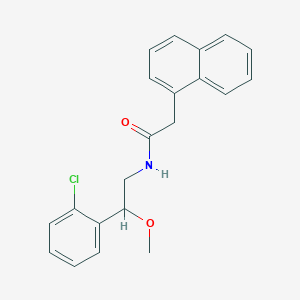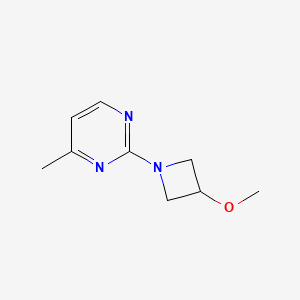![molecular formula C17H15N3O3S B2866254 (2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one CAS No. 129302-16-5](/img/structure/B2866254.png)
(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one is a complex organic compound featuring a thiazole ring, a pyrazole ring, and a butenone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Mécanisme D'action
Target of Action
Compounds containing thiazole and imidazole moieties, which are present in this compound, have been reported to show a broad range of biological activities . They have been found to interact with various targets, leading to their diverse biological effects.
Mode of Action
It is known that compounds containing thiazole and imidazole moieties can interact with their targets in various ways, leading to different biological effects . For instance, they can inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes.
Biochemical Pathways
Compounds containing thiazole and imidazole moieties have been reported to affect various biochemical pathways . For example, they can interfere with the synthesis of certain proteins, disrupt cell signaling pathways, or affect the metabolism of other compounds.
Pharmacokinetics
Factors such as the compound’s solubility, stability, and interactions with other molecules can affect its absorption and distribution in the body, its metabolism, and its excretion .
Result of Action
Compounds containing thiazole and imidazole moieties have been reported to have various biological effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can affect the action of a compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea and a haloketone . The reaction conditions often require an acidic or basic catalyst and elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one has several scientific research applications, including:
Material Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions, providing insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain thiazole rings, exhibit similar biological activities such as antimicrobial and antiviral properties.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which contain pyrazole rings, are known for their anti-inflammatory and anti-obesity effects.
Uniqueness
The uniqueness of (2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one lies in its combination of thiazole and pyrazole rings with a butenone moiety, providing a distinct set of chemical and biological properties that can be leveraged for various applications .
Propriétés
IUPAC Name |
4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10(21)8-14(22)15-11(2)19-20(16(15)23)17-18-13(9-24-17)12-6-4-3-5-7-12/h3-9,19,22H,1-2H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAPSNSODUMWKV-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)C(=CC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)/C(=C/C(=O)C)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl[1-(oxan-4-yl)ethyl]amine](/img/structure/B2866171.png)
![5-((2-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2866173.png)

![4-(4-fluorobenzyl)-3-[(4-methylbenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2866176.png)

![3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile](/img/structure/B2866180.png)


![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2866184.png)
![3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one](/img/new.no-structure.jpg)
![N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B2866188.png)
![Tert-butyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2866189.png)
![2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B2866192.png)
